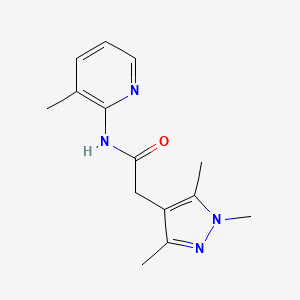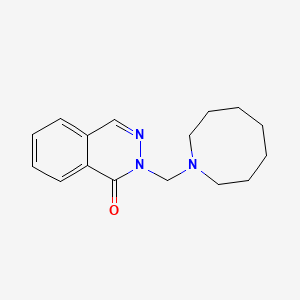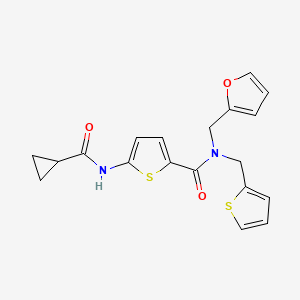
N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as MPTA, is a chemical compound that has garnered attention in scientific research for its potential applications in various fields.
科学的研究の応用
N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, as well as its ability to inhibit enzymes involved in inflammation and neurodegenerative diseases. In material science, this compound has been studied for its potential as a corrosion inhibitor and as a building block for the synthesis of metal-organic frameworks. In agriculture, this compound has been investigated for its potential as a plant growth regulator.
作用機序
The mechanism of action of N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. For example, in studies investigating this compound as an anti-cancer agent, it has been shown to induce apoptosis (programmed cell death) in cancer cells. In studies investigating this compound as a plant growth regulator, it has been shown to promote root growth and enhance plant tolerance to abiotic stress.
実験室実験の利点と制限
N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for use in lab experiments, such as its relatively simple synthesis method and its ability to inhibit enzymes involved in various biological processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are several potential future directions for research involving N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. For example, further studies could investigate its potential as an anti-cancer agent, as well as its ability to inhibit enzymes involved in inflammation and neurodegenerative diseases. Additionally, further studies could investigate its potential as a corrosion inhibitor and as a building block for the synthesis of metal-organic frameworks. Finally, further studies could investigate its potential as a plant growth regulator and its ability to enhance plant tolerance to abiotic stress.
合成法
The synthesis of N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction between 3-methylpyridine-2-carboxylic acid and 1,3,5-trimethylpyrazole-4-carboxylic acid chloride. The resulting product is then treated with ammonia to yield this compound. The yield of the synthesis process is reported to be around 70%.
特性
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9-6-5-7-15-14(9)16-13(19)8-12-10(2)17-18(4)11(12)3/h5-7H,8H2,1-4H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXJOKAMIGZMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)

![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)


![4-bromo-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7462904.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)

![1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride](/img/structure/B7462926.png)
![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)